2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
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Overview
Description
2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in various fields, including medicine, biology, and industry. This compound, in particular, has been studied for its potential antioxidant and antibacterial activities .
Preparation Methods
The synthesis of 2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the reaction of 2-methylbenzoyl hydrazine with N-(2-methylpropyl)-2-oxoacetamide. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the product can vary depending on the specific conditions used, but they are generally in the range of 40-72% .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can undergo substitution reactions where one of the functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential as an antioxidant and antibacterial agent, making it useful in biological studies.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide exerts its effects is primarily through its interaction with biological molecules. It can scavenge free radicals, thereby reducing oxidative stress. The molecular targets and pathways involved include various enzymes and proteins that are sensitive to oxidative damage .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide include other benzamide derivatives such as:
- 2,3-dimethoxybenzamides
- 3-acetoxy-2-methylbenzamides
These compounds share similar structural features and exhibit comparable biological activities. this compound is unique in its specific substitution pattern, which may confer distinct properties and applications .
Properties
IUPAC Name |
2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9(2)8-15-13(19)14(20)17-16-12(18)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,15,19)(H,16,18)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOWTCPNCAXMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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